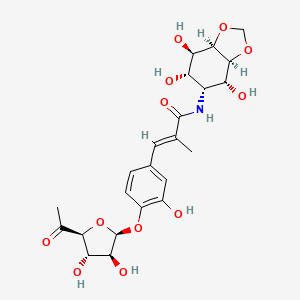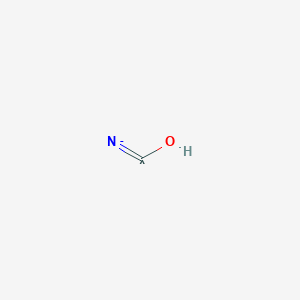
CID 5460572
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxidonitridocarbonate(.1-) is an organic radical anion. It is a conjugate acid of a nitridooxidocarbonate(.2-).
Applications De Recherche Scientifique
Protein Function Control : CID is instrumental in studying biological processes by controlling protein function with precision. It has been used to dissect signal transductions and study membrane and protein trafficking, offering a method to manipulate biological systems which are not accessible by classical genetic interference methods (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : In biomedical research, CID-based systems like PROTAC-CID platforms have been engineered for inducible gene regulation and editing. These systems allow fine-tuning of gene expression and have been successfully packaged into viral vectors for in vivo applications (Ma et al., 2023).
Cellular Signal Manipulation : CID techniques have been crucial in resolving cell biology problems, especially in understanding the 'signaling paradox'. This includes studies on lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Reversible Protein Localization : The development of novel chemical inducers of protein dimerization has allowed researchers to control processes such as peroxisome transport and mitotic checkpoint signaling in living cells with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture : In agriculture, CID, particularly carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in crops like barley (Anyia et al., 2007).
Methodological Advances in Developmental Research : CID has been pivotal in developmental research, particularly in aligning research goals with research designs, and introducing techniques like machine learning for data interpretation (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Inducible Heterotrimerization : Recent advancements in CID have led to the development of chemically inducible trimerization systems, expanding the toolbox for manipulating protein interactions in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Proteomics and Structural Analysis : CID is crucial in proteomics, especially in the structural analysis and sequencing of peptides, aiding in the understanding of complex biological processes (Tabb et al., 2003).
Propriétés
Nom du produit |
CID 5460572 |
|---|---|
Formule moléculaire |
CHNO- |
Poids moléculaire |
43.025 g/mol |
InChI |
InChI=1S/CHNO/c2-1-3/h(H-,2,3)/q-1 |
Clé InChI |
GRCCOBOKTXPSDN-UHFFFAOYSA-N |
SMILES |
[C](=[N-])O |
SMILES canonique |
[C](=[N-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





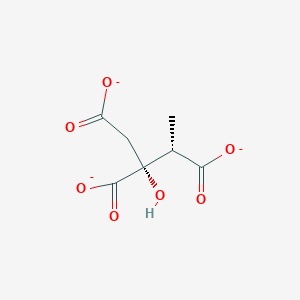

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)


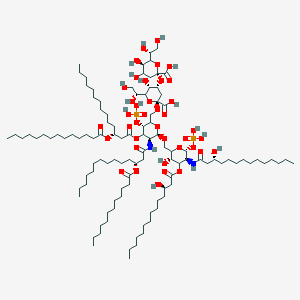



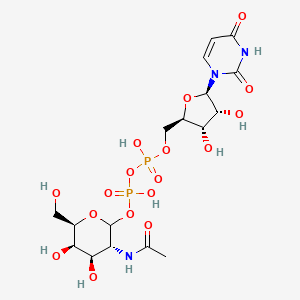
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)
